molecular formula C14H13NO3 B1407715 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde CAS No. 1151539-21-7

2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde

Cat. No. B1407715
M. Wt: 243.26 g/mol
InChI Key: JJBZSLAQDWDRGJ-UHFFFAOYSA-N
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Patent
US09399635B2

Procedure details

In 53 mL of N,N-dimethylformamide were dissolved 8.00 g (52.6 mmol) of 4-hydroxy-2-methoxybenzaldehyde, 14.5 g (105 mmol) of potassium carbonate, and 9.06 g (55.2 mmol) of 2-chloromethylpyridine hydrochloride and the solution was stirred at 50° C. for 4 hours. To the reaction mixture, 260 mL of water was added at room temperature and the precipitated crystal was separated by filtration. The crystal was washed with water and dried under reduced pressure to give 11.5 g (82% yield) of the title compound as a pale grey-brown powder with the following properties.
Name
Quantity
260 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
14.5 g
Type
reactant
Reaction Step Two
Quantity
9.06 g
Type
reactant
Reaction Step Two
Quantity
53 mL
Type
solvent
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([O:10][CH3:11])[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Cl.Cl[CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][N:22]=1.O>CN(C)C=O>[CH3:11][O:10][C:4]1[CH:3]=[C:2]([O:1][CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][N:22]=2)[CH:9]=[CH:8][C:5]=1[CH:6]=[O:7] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
260 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
OC1=CC(=C(C=O)C=C1)OC
Name
Quantity
14.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
9.06 g
Type
reactant
Smiles
Cl.ClCC1=NC=CC=C1
Name
Quantity
53 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 50° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitated crystal was separated by filtration
WASH
Type
WASH
Details
The crystal was washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=C(C=O)C=CC(=C1)OCC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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